molecular formula C21H27N5O3S B11264362 Ethyl 4-{1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-carbonyl}piperazine-1-carboxylate

Ethyl 4-{1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-carbonyl}piperazine-1-carboxylate

Cat. No.: B11264362
M. Wt: 429.5 g/mol
InChI Key: LNSDSBOPQQEEMI-UHFFFAOYSA-N
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Description

Ethyl 4-{1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-carbonyl}piperazine-1-carboxylate is a complex organic compound that features a combination of heterocyclic structures, including thiophene, pyridazine, piperidine, and piperazine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-carbonyl}piperazine-1-carboxylate typically involves multi-step organic synthesis. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex organic molecules .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-carbonyl}piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Ethyl 4-{1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-carbonyl}piperazine-1-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-{1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-carbonyl}piperazine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Properties

Molecular Formula

C21H27N5O3S

Molecular Weight

429.5 g/mol

IUPAC Name

ethyl 4-[1-(6-thiophen-2-ylpyridazin-3-yl)piperidine-4-carbonyl]piperazine-1-carboxylate

InChI

InChI=1S/C21H27N5O3S/c1-2-29-21(28)26-13-11-25(12-14-26)20(27)16-7-9-24(10-8-16)19-6-5-17(22-23-19)18-4-3-15-30-18/h3-6,15-16H,2,7-14H2,1H3

InChI Key

LNSDSBOPQQEEMI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2CCN(CC2)C3=NN=C(C=C3)C4=CC=CS4

Origin of Product

United States

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